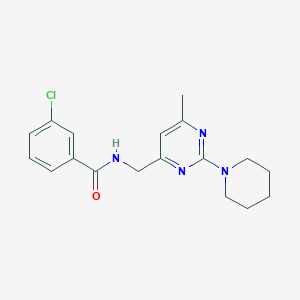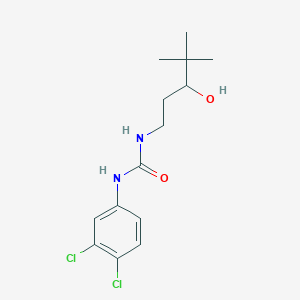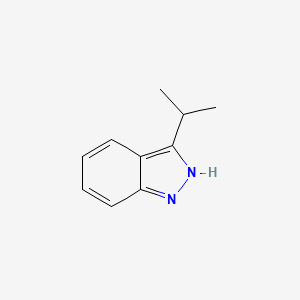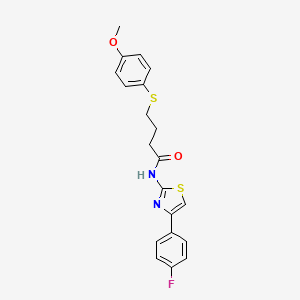
3-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It has been identified as a potent Glycine Transporter 1 Inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity . Starting from 2-chloro- )-piperidin-2-yl]methyl}-3- (trifluoromethyl)benzamide (, SSR504734), the introduction of heteroaromatic rings enabled an increase in the GlyT1 inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and may involve several steps. For instance, the protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 67-69℃ and a predicted density of 1.205±0.06 g/cm3 . The compound is also predicted to have a pKa value of 13.36±0.50 .Applications De Recherche Scientifique
Non-Aqueous Capillary Electrophoresis
Research involving non-aqueous capillary electrophoresis has developed methods for the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others. This technique is crucial for quality control and the analysis of pharmaceutical compounds, highlighting the importance of precise separation methods in drug analysis and development (Lei Ye et al., 2012).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied for its metabolism in chronic myelogenous leukemia patients. The research identifies the main metabolic pathways of flumatinib, providing insights into its biotransformation in humans. This knowledge is essential for the development of effective cancer therapies (Aishen Gong et al., 2010).
Histone Deacetylase Inhibitor for Cancer Treatment
The compound MGCD0103, identified for its selective inhibition of histone deacetylases, represents a significant advance in cancer treatment. Its ability to block cancer cell proliferation and induce apoptosis demonstrates the therapeutic potential of targeting epigenetic regulators in oncology (Nancy Z. Zhou et al., 2008).
KCNQ2/Q3 Potassium Channel Openers
Research on N-pyridyl benzamide KCNQ2/Q3 potassium channel openers has explored their applications in treating epilepsy and pain. Although some compounds showed promise, their development was halted due to toxicities, highlighting the challenges in drug development and the need for thorough preclinical testing (G. Amato et al., 2011).
Mécanisme D'action
While the exact mechanism of action for this specific compound is not mentioned in the sources, it is known to inhibit Glycine Transporter 1 (GlyT1) . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, and its inhibition can have significant effects on neurotransmission .
Propriétés
IUPAC Name |
3-chloro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-10-16(22-18(21-13)23-8-3-2-4-9-23)12-20-17(24)14-6-5-7-15(19)11-14/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUJWQBKDKXYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Diazabicyclo[3.2.1]octane;dihydrochloride](/img/structure/B2706200.png)


![N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2706203.png)
![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2706204.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2706206.png)


![Ethyl 1-(2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2706211.png)




